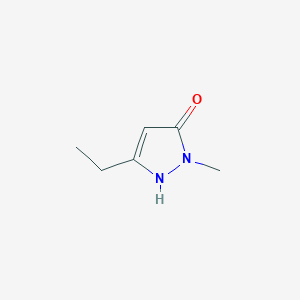

3-Ethyl-1-methyl-1H-pyrazol-5-ol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H10N2O |

|---|---|

Poids moléculaire |

126.16 g/mol |

Nom IUPAC |

5-ethyl-2-methyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4-6(9)8(2)7-5/h4,7H,3H2,1-2H3 |

Clé InChI |

UOKSQBPRMSQGPH-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=O)N(N1)C |

Origine du produit |

United States |

Synthetic Methodologies and Route Optimization for 3 Ethyl 1 Methyl 1h Pyrazol 5 Ol

Traditional Synthetic Pathways and Chemical Precursors

The classical and most common method for synthesizing pyrazolone (B3327878) rings is the condensation reaction between a β-ketoester and a hydrazine (B178648) derivative. nih.govwikipedia.orgnih.gov For the synthesis of 3-Ethyl-1-methyl-1H-pyrazol-5-ol, the primary precursors are methylhydrazine and an ethyl ester of a β-ketoacid, specifically ethyl 3-oxopentanoate.

The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol, often in the presence of a base catalyst like piperidine (B6355638) or sodium hydride. nih.gov The process involves the initial reaction of methylhydrazine with the β-ketoester to form a hydrazone intermediate. This intermediate then undergoes intramolecular cyclization to yield the pyrazolone ring. The reaction can be performed under various conditions, including at room temperature or with heating to reflux. ias.ac.in For instance, a solvent-free approach involves the dropwise addition of methylhydrazine to ethyl acetoacetate (B1235776) at 0°C, followed by heating, resulting in a quantitative yield of the corresponding pyrazolone. ias.ac.in

Table 1: Traditional Synthesis of Pyrazolone Derivatives

| Precursor 1 | Precursor 2 | Solvent | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine | Ethanol | - | Reflux | 1-phenyl-3-methyl-5-pyrazolone | - | wikipedia.org |

| Ethyl acetoacetate | Methylhydrazine | Ethanol | - | 0-78°C, 1-16h | 1,3-dimethyl-5-pyrazolone | 66-100 | ias.ac.in |

| Ethyl 3-oxopentanoate | Methylhydrazine | Ethanol | Piperidine/NaH | Reflux | This compound | - | nih.gov |

| Ethyl acetoacetate | Methylhydrazine | None | None | 0°C then 80-90°C | 1,3-dimethyl-5-pyrazolone | ~100 | ias.ac.in |

Advanced Synthetic Approaches

In recent years, advancements in synthetic methodologies have led to the development of more efficient and environmentally friendly techniques for pyrazolone synthesis. These methods often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis (MAS)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates. scielo.br In the context of pyrazolone synthesis, MAS has been successfully employed to produce various derivatives in a fraction of the time required by conventional heating methods. dergipark.org.tr For example, the reaction of a β-keto ester with a hydrazine can be completed in minutes under microwave irradiation, often in the absence of a solvent, which aligns with the principles of green chemistry. scielo.br This high-speed, solvent-free approach provides a simple and straightforward one-pot synthesis of pyrazolone derivatives with high regioselectivity. scielo.br Studies have shown that microwave irradiation at a power of 300 MW can lead to the formation of pyrazolone derivatives in just 2-4 minutes. dergipark.org.tr

Ultrasound-Assisted Synthesis (UAS)

Ultrasound-assisted synthesis is another green chemistry approach that utilizes the energy of ultrasonic waves to promote chemical reactions. researchgate.net This technique has been applied to the synthesis of pyrazolone derivatives, offering benefits such as improved yields and shorter reaction times. researchgate.netekb.eg For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved through a four-component reaction under ultrasound irradiation in an aqueous medium. researchgate.net Sonication facilitates the efficient mixing and mass transfer of reactants, leading to enhanced reaction rates. One study demonstrated the synthesis of 5-aryl pyrazole-3-one derivatives through the oxidation of 4-arylidinepyrazolidinediones using sonication in acetic acid, resulting in good to excellent yields. ekb.eg

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Metrics

When comparing synthetic methodologies, it is crucial to consider not only the yield and reaction time but also the environmental impact, which can be assessed using green chemistry metrics. mdpi.com Traditional methods, while effective, often involve the use of volatile organic solvents and may require prolonged reaction times and high temperatures.

Advanced methods like MAS and UAS offer significant improvements in terms of efficiency and environmental friendliness. scielo.brresearchgate.net Microwave-assisted synthesis, in particular, often allows for solvent-free conditions, drastically reducing waste generation. scielo.br The dramatic reduction in reaction time from hours to minutes also contributes to energy savings. dergipark.org.tr

Table 2: Comparison of Synthetic Methods for Pyrazolone Derivatives

| Method | Reaction Time | Solvent | Yield (%) | Green Chemistry Advantages |

|---|---|---|---|---|

| Traditional Heating | Hours | Ethanol/Methanol | 66-100 | Well-established, high yields possible. ias.ac.in |

| Microwave-Assisted Synthesis (MAS) | Minutes | Often solvent-free | High | Reduced reaction time, energy efficiency, often solvent-free. scielo.brdergipark.org.tr |

Catalytic Systems in this compound Synthesis

The choice of catalyst can significantly influence the efficiency and selectivity of pyrazolone synthesis. While traditional methods often employ basic catalysts like piperidine or sodium hydride, recent research has explored a variety of catalytic systems to improve the synthesis of pyrazole (B372694) derivatives. nih.gov

For instance, nano-ZnO has been used as an efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.gov Other research has utilized a ternary nanocatalytic system of TiO2/RuO2/CuO for the one-pot, three-component synthesis of novel pyrazole derivatives. researchgate.net The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, aligning with green chemistry principles. researchgate.net Furthermore, enzymatic catalysis, using enzymes like lipase, has been explored as a green and highly regioselective method for pyrazole synthesis. nih.gov In some cases, catalyst-free methods have also been developed, particularly for multi-component reactions in water, further simplifying the process and reducing environmental impact. researchgate.net

Chemical Reactivity, Derivatization, and Transformation of 3 Ethyl 1 Methyl 1h Pyrazol 5 Ol

Reactions at the Pyrazol-5-ol Moiety

The reactivity of the 3-Ethyl-1-methyl-1H-pyrazol-5-ol core is characterized by the interplay of its tautomeric forms. Pyrazol-5-ones can exist in three principal tautomeric forms: the OH-form (A), the CH-form (B), and the NH-form (C), as depicted in chemical literature. clockss.org This equilibrium is crucial as it dictates the molecule's behavior in various chemical transformations, influencing whether it reacts as a nucleophile at carbon, oxygen, or nitrogen. The nucleophilic character is prominent at the C4 position, making it a primary site for electrophilic substitution. rwth-aachen.demdpi.com

The pyrazole (B372694) ring in this compound is activated towards electrophilic aromatic substitution, with the C4 position being the most reactive site due to its high electron density. mdpi.comencyclopedia.pub

Halogenation: The reaction of pyrazole derivatives with halogenating agents such as chlorine (Cl₂), bromine (Br₂), or N-chlorosuccinimide readily introduces a halogen atom at the C4 position. mdpi.com For instance, the interaction of 3,5-dimethyl-1H-pyrazole with N-chlorosuccinimide results in high yields of the corresponding 4-chloro derivative. mdpi.com Similarly, bromination of alkyl-substituted pyrazoles with Br₂ proceeds efficiently. mdpi.com

Thiocyanation: The C4 position can also be functionalized through thiocyanation. This reaction involves the electrochemical or chemical oxidation of a thiocyanate salt to generate the electrophilic thiocyanogen, (SCN)₂, which then attacks the electron-rich pyrazole ring. mdpi.com

Acylation: While O-acylation can be a competing reaction, C-acylation at the C4 position is a key transformation. The "Jensen-method," which involves reacting a pyrazolone (B3327878) with an acid chloride in the presence of calcium hydroxide, is a standard procedure to achieve selective C-acylation. clockss.org This method is effective for introducing acyl and aroyl groups onto the pyrazole core.

The pyrazol-5-ol moiety can act as a nucleophile through its oxygen atom or, after deprotonation, as a pyrazolate anion. The regioselectivity of these reactions (O-alkylation/acylation vs. N-alkylation/acylation) is influenced by the reaction conditions, including the solvent, base, and the nature of the electrophile. clockss.org

O-Alkylation and O-Acylation: The oxygen atom of the hydroxyl group can attack electrophiles like alkyl halides or acyl chlorides. For example, the reaction of 1-(2-pyridinyl)-1H-pyrazol-5-ols with carboxylic acid chlorides can lead to O-acylated products. clockss.org The hardness or softness of the electrophile plays a role; hard electrophiles tend to favor reaction at the harder oxygen nucleophile. clockss.org

N-Alkylation: The pyrazole ring contains two nitrogen atoms, and alkylation can occur at either. The regioselectivity is often directed by steric and electronic factors of the substituents already on the ring.

The pyrazole ring is relatively stable to oxidation due to its aromatic character. However, substituents on the ring, particularly amine groups, can facilitate oxidative transformations.

Oxidation: The oxidation of pyrazol-5-amines is a known pathway to form azo compounds through oxidative N-N coupling. nih.govacs.org Oxidants such as N-bromosuccinimide (NBS) or copper catalysts can be employed for this transformation. acs.org In some cases, oxidation can lead to a more complex oxidative ring-opening of the pyrazole core, yielding derivatives like 3-diazenylacrylonitriles. researchgate.net

Reduction: The reduction of the pyrazole ring is less common due to its aromatic stability. Catalytic hydrogenation under harsh conditions may reduce the double bonds, but typically, reduction reactions target substituents on the ring rather than the heterocyclic core itself.

Synthesis of Novel Heterocyclic Systems from this compound Precursors

This compound is a valuable building block for the synthesis of more complex, fused heterocyclic systems. Its ability to participate in multi-component reactions (MCRs) makes it particularly useful for generating molecular diversity in a single step. ut.ac.irnih.govut.ac.irtandfonline.com

The synthesis of spiropiperidine-pyrano[2,3-c]pyrazoles can be achieved using multi-component reactions, often enhanced by techniques like sonochemistry. researchgate.net This approach involves the condensation of a pyrazolone derivative (such as this compound), an aldehyde, malononitrile, and a piperidine (B6355638) source. The use of high-energy ultrasound can improve reaction efficiency and yields, aligning with green chemistry principles. researchgate.net

One of the most prominent applications of pyrazol-5-one precursors is in the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. nih.govmdpi.com This reaction typically involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate (B1235776), which is a precursor to the pyrazolone), and a hydrazine (B178648) (such as methylhydrazine to form the N-methylated pyrazole ring). ut.ac.irtandfonline.com This methodology is highly efficient and has been carried out using a wide variety of catalysts and reaction conditions, reflecting its versatility and importance in medicinal chemistry. gsconlinepress.com The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization.

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Taurine | Water | 80 °C | 2 h | 85-92 |

| Preheated Fly-Ash | Water | 70-80 °C | Not Specified | 90-95 |

| nano-Al₂O₃/BF₃/Fe₃O₄ | Water/Ethanol (B145695) | Reflux | Not Specified | High |

| Piperidine | Water | Room Temp | 20 min | 85-93 |

| Graphene Oxide | Water | Room Temp (Ultrasound) | 2-6 min | 84-94 |

Pyrazole-4-carbothioamide Derivatives

The synthesis of pyrazole-4-carbothioamide derivatives from this compound is typically achieved through a multi-step process. The initial step involves the formation of a chalcone-like intermediate, an arylidene-1H-pyrazol-5(4H)-one. This is accomplished by the Knoevenagel condensation of this compound with a substituted aromatic aldehyde. The resulting α,β-unsaturated ketone then undergoes a cyclocondensation reaction with a thiosemicarbazide. nanobioletters.comnih.gov This reaction proceeds via a Michael addition of the thiosemicarbazide to the enone system, followed by an intramolecular cyclization and dehydration to yield the final pyrazole-4-carbothioamide derivative. The reaction is often carried out in a suitable solvent such as ethanol and may be catalyzed by an acid or a base. researchgate.net

The general reaction scheme is as follows:

Step 1: Formation of Arylidene Intermediate this compound + Ar-CHO → 4-Arylidene-3-ethyl-1-methyl-1H-pyrazol-5(4H)-one + H₂O

Step 2: Formation of Pyrazole-4-carbothioamide 4-Arylidene-3-ethyl-1-methyl-1H-pyrazol-5(4H)-one + H₂N-CS-NH₂ → 3-Ethyl-1-methyl-4-(5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-1H-pyrazol-5-ol-1-carbothioamide

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aromatic Aldehyde | 4-Arylidene-3-ethyl-1-methyl-1H-pyrazol-5(4H)-one | Knoevenagel Condensation |

| 4-Arylidene-3-ethyl-1-methyl-1H-pyrazol-5(4H)-one | Thiosemicarbazide | Pyrazole-4-carbothioamide derivative | Cyclocondensation |

Azopyrazole Derivatives

Azopyrazole derivatives of this compound are synthesized through an azo coupling reaction. This reaction involves the electrophilic substitution of a diazonium salt at the active C4 position of the pyrazole ring. The diazonium salt is typically prepared in situ by the diazotization of a primary aromatic amine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is then added to a solution of this compound, usually in a basic or neutral medium, to facilitate the coupling reaction. The C4 position of the pyrazolone is highly susceptible to electrophilic attack, leading to the formation of a stable azo-linked pyrazole derivative.

The general reaction can be represented as:

Ar-NH₂ + NaNO₂ + 2HCl → [Ar-N₂]⁺Cl⁻ + NaCl + 2H₂O [Ar-N₂]⁺Cl⁻ + this compound → 4-(Arylazo)-3-ethyl-1-methyl-1H-pyrazol-5-ol + HCl

| Reactant 1 | Reactant 2 | Product | Reaction Condition |

| Aromatic Amine | Sodium Nitrite / HCl | Diazonium Salt | 0-5 °C |

| This compound | Diazonium Salt | 4-(Arylazo)-3-ethyl-1-methyl-1H-pyrazol-5-ol | Basic/Neutral Medium |

Arylmethylenebis-1H-pyrazol-5-ol Derivatives

The synthesis of arylmethylenebis-1H-pyrazol-5-ol derivatives is a characteristic reaction of pyrazol-5-ones with an active methylene (B1212753) group. This transformation is achieved through the condensation of two equivalents of this compound with one equivalent of an aromatic aldehyde. nih.govekb.eg The reaction is typically catalyzed by an acid or a base and can be performed in various solvents, including ethanol, acetic acid, or even under solvent-free conditions. researchgate.net The mechanism involves an initial Knoevenagel condensation of one molecule of the pyrazolone with the aldehyde to form an arylidene intermediate. This intermediate then undergoes a Michael addition with a second molecule of the pyrazolone, leading to the formation of the bis-pyrazole derivative. nih.gov

2 x this compound + Ar-CHO → 4,4'-(Arylmethylene)bis(this compound) + H₂O

| Reactant 1 | Reactant 2 | Product | Catalyst |

| This compound (2 eq.) | Aromatic Aldehyde (1 eq.) | 4,4'-(Arylmethylene)bis(this compound) | Acid or Base |

Araylidene-1H-pyrazol-5(4H)-one Derivatives

Araylidene-1H-pyrazol-5(4H)-one derivatives are synthesized via the Knoevenagel condensation of this compound with an aromatic aldehyde. nih.govijpbs.com This reaction involves the nucleophilic attack of the carbanion generated at the C4 position of the pyrazolone onto the carbonyl carbon of the aldehyde, followed by dehydration to form the arylidene double bond. The reaction is typically carried out in the presence of a basic catalyst, such as piperidine or sodium acetate, in a solvent like ethanol or acetic acid upon heating. rjpbcs.com The resulting products are often colored crystalline solids.

The general reaction is:

This compound + Ar-CHO → 4-Arylidene-3-ethyl-1-methyl-1H-pyrazol-5(4H)-one + H₂O

| Reactant 1 | Reactant 2 | Product | Catalyst |

| This compound | Aromatic Aldehyde | 4-Arylidene-3-ethyl-1-methyl-1H-pyrazol-5(4H)-one | Piperidine or Sodium Acetate |

Multi-Component Reactions (MCRs) Involving this compound

This compound is a versatile building block in multi-component reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. rsc.org A prominent example of an MCR involving this pyrazolone is the pseudo-five-component reaction for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.govtandfonline.com

In this reaction, two equivalents of a hydrazine (e.g., methylhydrazine), two equivalents of a β-ketoester (e.g., ethyl butyrylacetate to generate the 3-ethyl-pyrazolone in situ), and one equivalent of an aromatic aldehyde are reacted in a single pot. The reaction proceeds through a cascade of events, starting with the formation of the this compound from the hydrazine and β-ketoester. This is followed by a Knoevenagel condensation with the aromatic aldehyde to form the arylidene intermediate, which then undergoes a Michael addition with a second molecule of the in situ-generated pyrazolone. nih.gov Various catalysts can be employed to promote this reaction, and it often proceeds with high atom economy and efficiency. tandfonline.com

| Component 1 (2 eq.) | Component 2 (2 eq.) | Component 3 (1 eq.) | Product | Reaction Type |

| Methylhydrazine | Ethyl butyrylacetate | Aromatic Aldehyde | 4,4'-(Arylmethylene)bis(this compound) | Pseudo-five-component reaction |

Spectroscopic and Structural Elucidation of 3 Ethyl 1 Methyl 1h Pyrazol 5 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR are routinely used, while 2D NMR techniques offer deeper insights into complex structures.

The ¹H NMR spectrum of a molecule provides information about the different types of protons present and their immediate electronic environment. For pyrazole derivatives, the chemical shifts of the protons are influenced by the substituents on the ring.

The following table presents predicted ¹H NMR chemical shifts for a related compound, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, which can provide an estimation of the expected shifts for 3-Ethyl-1-methyl-1H-pyrazol-5-ol. These values are based on Density Functional Theory (DFT) calculations nih.gov.

| Proton | Predicted Chemical Shift (ppm) |

| Methyl Protons (at C3) | 2.4 - 2.6 |

| Methylene (B1212753) Protons (of Ethyl group) | 2.7 - 2.9 |

| Methyl Protons (of Ethyl group) | 1.2 - 1.4 |

| Methyl Protons (at N1) | 3.5 - 3.7 |

| Pyrazole Ring Proton (at C4) | 5.3 - 5.5 |

| OH Proton | Variable (broad singlet) |

Note: The chemical shift of the OH proton can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental ¹³C NMR data for this compound is not widely documented. However, data from related pyrazole structures, such as 1-phenyl-3-aryl/t-butyl-5-arylpyrazoles, offer valuable insights into the expected chemical shifts researchgate.net. The chemical shifts are influenced by the nature of the substituents on the pyrazole ring.

Based on DFT calculations for the related compound 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, the following table outlines the predicted ¹³C NMR chemical shifts nih.gov.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | 150 - 155 |

| C4 | 90 - 95 |

| C5 | 160 - 165 |

| Methyl Carbon (at C3) | 12 - 15 |

| Methylene Carbon (of Ethyl group) | 20 - 25 |

| Methyl Carbon (of Ethyl group) | 10 - 13 |

| Methyl Carbon (at N1) | 30 - 35 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule, which is crucial for the complete structural elucidation of complex molecules like substituted pyrazoles.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For this compound, a COSY spectrum would be expected to show a correlation between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, correlations between the N-methyl protons and the C5 and C1' carbons of the pyrazole ring would be expected.

The application of these 2D NMR techniques has been demonstrated in the structural analysis of various pyrazole derivatives, aiding in the definitive assignment of all proton and carbon signals rsc.org.

Vibrational Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400 - 3200 (broad) |

| C-H (aromatic/heteroaromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 2980 - 2850 |

| C=O (keto tautomer) | Stretching | ~1700 |

| C=N | Stretching | 1650 - 1550 |

| C=C | Stretching | 1600 - 1475 |

| C-O | Stretching | 1260 - 1000 |

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Specific Raman spectroscopic data for this compound is not found in the reviewed literature. However, the analysis of related heterocyclic systems suggests that Raman spectroscopy would be valuable in confirming the assignments of the pyrazole ring vibrations and the vibrations of the alkyl substituents.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of ions generated from the molecule. In electron ionization (EI) mass spectrometry, the fragmentation pattern of a molecule provides a "fingerprint" that is characteristic of its structure.

For pyrazole derivatives, fragmentation is influenced by the stability of the aromatic ring and the nature of its substituents. Common fragmentation pathways for pyrazoles involve the cleavage of the ring and the loss of small, stable molecules like nitrogen (N₂) and hydrogen cyanide (HCN). The substituents on the ring also undergo characteristic cleavages.

Based on the general fragmentation patterns observed for substituted pyrazoles, a predicted fragmentation for this compound (Molecular Weight: 140.18 g/mol ) can be proposed. The initial event would be the formation of the molecular ion (M⁺•) at m/z 140. Subsequent fragmentation could proceed through several pathways:

Loss of an ethyl radical (•C₂H₅): Cleavage of the C-C bond between the pyrazole ring and the ethyl group would result in a stable ion.

Loss of a methyl radical (•CH₃): Cleavage of the N-C bond of the N-methyl group.

Ring cleavage: The pyrazole ring can break apart, leading to the loss of N₂ or HCN, resulting in various smaller fragment ions.

A summary of predicted significant fragments for this compound is presented below.

| Predicted m/z | Predicted Lost Fragment | Predicted Ion Structure |

| 140 | - | [C₆H₁₀N₂O]⁺• (Molecular Ion) |

| 125 | •CH₃ | [C₅H₇N₂O]⁺ |

| 111 | •C₂H₅ | [C₄H₅N₂O]⁺ |

| 97 | •CH₃, CO | [C₄H₅N₂]⁺ |

| 83 | •C₂H₅, CO | [C₃H₃N₂]⁺ |

| 68 | Ring Fragments | Various smaller ions |

This table is predictive and based on general fragmentation patterns of related compounds.

X-ray Crystallography for Solid-State Structure Determination

Studies on various substituted pyrazoles have consistently shown that the five-membered pyrazole ring is essentially planar. youtube.comnih.gov The substituents attached to the ring will have specific orientations relative to this plane. In the solid state, pyrazol-5-ol derivatives often exhibit extensive intermolecular hydrogen bonding. For instance, the hydroxyl group of one molecule can form a hydrogen bond with the nitrogen atom of an adjacent molecule, leading to the formation of dimers, chains, or more complex three-dimensional networks. nih.govfu-berlin.de

The crystal packing is further stabilized by weaker interactions such as van der Waals forces and, in some cases, C-H···π interactions. The specific crystal system and unit cell dimensions would depend on the precise packing of the molecules, which is influenced by the size and nature of the substituents.

Below is a table summarizing crystallographic data for some related pyrazole derivatives to illustrate typical parameters.

| Compound | Crystal System | Space Group | Key Feature |

| (Z)-3-Methyl-1-phenyl-4-[(\ p-tolyl)(\ p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Planar pyrazole ring, N-H···O hydrogen bonds. youtube.com |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | Planar pyrazole ring, N-H···O hydrogen bonds. youtube.com |

| 4-Bromo-3-phenylpyrazole | Triclinic | Pī | Molecules form trimers through hydrogen bonds. fu-berlin.de |

| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | Monoclinic | P2₁/c | Intermolecular N-H···N hydrogen bonds form dimers. tandfonline.com |

Tautomerism and Isomerism Studies

Pyrazol-5-ones, including this compound, are known to exhibit prototropic tautomerism, where the molecule exists as a mixture of two or more structural isomers that are in rapid equilibrium through the migration of a proton. For 1-substituted pyrazol-5-ones, three main tautomeric forms are possible: the OH-form, the NH-form, and the CH-form. clockss.orgias.ac.in

OH-form (Aromatic): this compound. In this form, the pyrazole ring is aromatic, and the proton resides on the oxygen atom.

NH-form: 1-Ethyl-2-methyl-1,2-dihydro-3H-pyrazol-3-one. Here, the proton is on the second nitrogen atom of the pyrazole ring.

CH-form: 3-Ethyl-1-methyl-2,4-dihydro-3H-pyrazol-5-one. In this keto form, the proton is on the C4 carbon of the ring.

The equilibrium between these tautomers is highly dependent on several factors, including the nature of the substituents, the solvent, temperature, and concentration. ias.ac.inresearchgate.net

Solvent Effects: In non-polar solvents like chloroform, the CH-form or hydrogen-bonded dimers of the OH-form often predominate. nih.govias.ac.in In polar, protic solvents like DMSO or water, the equilibrium tends to shift towards the more polar NH and OH forms, which can be stabilized by hydrogen bonding with the solvent. nih.govtandfonline.com

Substituent Effects: The electronic properties of the substituents on the pyrazole ring can influence the relative stability of the different tautomers. Electron-donating groups can affect the acidity and basicity of the different sites involved in the proton transfer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying tautomerism in solution. bohrium.com The different tautomers will give rise to distinct sets of signals in the ¹H, ¹³C, and ¹⁵N NMR spectra. For example, the chemical shift of the carbon at position 5 (C5) is significantly different in the OH-form (where it is bonded to oxygen) compared to the keto forms (where it is a carbonyl carbon). By analyzing the chemical shifts and coupling constants, and comparing them to "fixed" derivatives (where tautomerism is blocked by substitution), the predominant tautomeric form in a given solvent can be determined. nih.gov

For this compound, it is expected that a dynamic equilibrium of these tautomeric forms exists, with the position of the equilibrium being sensitive to the experimental conditions.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 1 Methyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of pyrazolone (B3327878) derivatives. eurasianjournals.comijpcbs.com For 3-Ethyl-1-methyl-1H-pyrazol-5-ol, a key area of investigation is its tautomeric equilibrium. The molecule can exist in three principal tautomeric forms: the hydroxyl form (OH), the amino-like form (NH), and the methylene (B1212753) form (CH).

Theoretical calculations on analogous pyrazolone systems have shown that the relative stability of these tautomers is highly dependent on the computational method, basis set, and the surrounding environment (gas phase or solvent). ijpcbs.comresearchgate.net For instance, studies on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using the B3LYP functional have indicated that the CH form is often the most stable in the gas phase, while the NH form can become more favorable in solution, particularly in polar solvents. ijpcbs.comijpcbs.com

By analogy, we can predict the relative energies of the tautomers of this compound. The presence of an ethyl group at the C3 position and a methyl group at the N1 position will influence the electronic distribution and steric interactions within the molecule.

Table 1: Predicted Relative Energies and Dipole Moments of this compound Tautomers (Hypothetical Data based on DFT Calculations)

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Dipole Moment (Debye) - Gas Phase | Relative Energy (kcal/mol) - Water | Dipole Moment (Debye) - Water |

| OH-form | 0.00 | 2.5 | 0.00 | 3.8 |

| NH-form | 2.35 | 4.8 | 1.10 | 6.2 |

| CH-form | -1.50 | 3.1 | -0.85 | 4.5 |

Note: This data is hypothetical and generated for illustrative purposes based on trends observed in similar pyrazolone systems.

The reactivity of these tautomers can be assessed through the analysis of global reactivity descriptors derived from conceptual DFT. consensus.app Parameters such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) provide insights into the molecule's propensity to accept or donate electrons. It is generally observed that the CH form of pyrazolones tends to be more electrophilic than the OH and NH forms. ijpcbs.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a means to explore the conformational space and dynamic behavior of this compound. eurasianjournals.com While the pyrazole (B372694) ring itself is relatively rigid, the ethyl substituent at the C3 position can rotate, leading to different conformational isomers. MD simulations can track the trajectory of atoms over time, providing information on bond lengths, bond angles, and dihedral angles.

For related pyrazole derivatives, MD simulations have been employed to understand their binding stability with biological targets and to explore their conformational preferences in different environments. nih.govresearchgate.netresearchgate.net In the case of this compound, an MD simulation would likely reveal the preferred orientation of the ethyl group relative to the pyrazole ring, which could be influenced by steric hindrance and intramolecular interactions. The simulation could also provide insights into the flexibility of the molecule and the accessibility of its different reactive sites.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of the synthesized compound. researchgate.netnih.gov For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.

The 1H and 13C NMR chemical shifts are sensitive to the electronic environment of the nuclei and can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The predicted chemical shifts for the different tautomers would be distinct, aiding in the identification of the predominant form in solution. mdpi.com The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate predictions. github.io

Table 2: Hypothetical Predicted 13C NMR Chemical Shifts (ppm) for the Tautomers of this compound

| Carbon Atom | OH-form | NH-form | CH-form |

| C3 | 155.2 | 158.9 | 160.1 |

| C4 | 95.8 | 98.2 | 45.3 |

| C5 | 162.5 | 170.4 | 175.8 |

| C-Ethyl (CH2) | 20.1 | 20.5 | 21.3 |

| C-Ethyl (CH3) | 12.4 | 12.6 | 13.0 |

| N-Methyl | 35.7 | 36.1 | 36.5 |

Note: This data is hypothetical and generated for illustrative purposes based on trends observed in similar pyrazolone systems.

Similarly, the vibrational frequencies corresponding to IR absorption bands can be calculated. These calculations can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H stretch in the OH-form or the C=O stretch in the NH and CH forms.

Structure-Property Relationship Studies (Theoretical)

Theoretical Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. ej-chem.orgsemanticscholar.orghilarispublisher.com For pyrazolone derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antimicrobial and anti-inflammatory effects. ej-chem.orgvlifesciences.com

In a theoretical QSAR study of this compound and its analogues, various molecular descriptors would be calculated using computational methods. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). By creating a dataset of these descriptors for a series of related pyrazolones with known activities, a QSAR model can be developed using statistical methods like multiple linear regression or partial least squares. hilarispublisher.com Such a model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. cdnsciencepub.commdpi.comresearchgate.net For this compound, computational methods could be used to investigate the mechanisms of its synthesis or its subsequent reactions.

The classical synthesis of pyrazolones involves the condensation of a β-ketoester with a hydrazine (B178648). nih.gov Computational modeling could be used to map the potential energy surface of this reaction, identifying the transition states and intermediates involved. This would provide a detailed understanding of the reaction pathway and the factors that control its regioselectivity. For instance, theoretical studies on the synthesis of other pyrazole derivatives have explored the reaction mechanism, shedding light on the formation of key intermediates. mdpi.comresearchgate.net

Furthermore, the reactivity of this compound in various chemical transformations, such as electrophilic substitution at the C4 position, can be studied computationally. nih.gov By modeling the reaction with different electrophiles, the activation energies for different pathways can be calculated, predicting the most likely product. These theoretical insights can be invaluable for planning and optimizing synthetic strategies.

Non Biomedical Industrial and Material Science Applications of 3 Ethyl 1 Methyl 1h Pyrazol 5 Ol and Its Derivatives

Applications in Dye Chemistry and Pigment Synthesis

Pyrazolone (B3327878) derivatives are foundational components in the synthesis of a wide array of dyes and pigments, particularly azo dyes. These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that connects two aromatic rings. The pyrazolone ring, in this context, typically acts as a "coupling component."

The synthesis of azo dyes involves a two-step process: diazotization and coupling. In the first step, a primary aromatic amine is treated with a source of nitrous acid to form a diazonium salt. In the second step, this highly reactive diazonium salt is reacted with a coupling component, which is an electron-rich species such as a phenol, an aromatic amine, or a pyrazolone derivative.

For pyrazolone-based dyes, the active methylene (B1212753) group at the C4 position of the pyrazolone ring is the site of electrophilic attack by the diazonium ion. This reaction results in the formation of a highly conjugated system, which is responsible for the color of the resulting dye. The specific substituents on both the diazonium salt and the pyrazolone ring influence the final color, as well as properties like lightfastness, solubility, and affinity for different fibers.

While specific examples of dyes synthesized directly from 3-ethyl-1-methyl-1H-pyrazol-5-ol are not extensively documented in publicly available literature, the well-established use of closely related pyrazolones, such as 1-phenyl-3-methyl-5-pyrazolone, in the production of yellow, orange, and red dyes, strongly suggests the potential of this compound to serve a similar function. For instance, a new series of pyrazolone-based azo acid dyes has been synthesized from 1-(p-sulphophenyl)-3-methyl-5-pyrazolone. researchgate.net

The general structure of a pyrazolone-based azo dye can be represented as follows:

| Diazonium Component (Ar-N₂⁺) | Coupling Component (Pyrazolone) | Resulting Azo Dye |

|---|---|---|

| Substituted Aniline | This compound | Ar-N=N-(C₄-Pyrazolone) |

The shades of these dyes can range from yellow to red, and they find applications in the dyeing of textiles, leather, and in the formulation of printing inks.

Role in Corrosion Inhibition and Anti-Corrosive Materials

A growing area of research is the application of heterocyclic compounds, including pyrazole (B372694) derivatives, as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The pyrazole ring, with its nitrogen heteroatoms and pi-electron systems, plays a crucial role in the adsorption process. The lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of the metal atoms, while the pi-electrons of the ring can also participate in the interaction. This leads to the formation of a stable, adsorbed film that can block the active sites for corrosion.

Studies on various pyrazole derivatives have demonstrated their potential as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. qu.edu.qajocpr.comnih.govresearchgate.netmatrix-fine-chemicals.com For example, two new pyrazole derivatives, (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) and (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP), have shown significant corrosion inhibition for mild steel in 1 M HCl. qu.edu.qajocpr.com The inhibition efficiency of these compounds was found to increase with their concentration. qu.edu.qajocpr.com

The mechanism of inhibition by these pyrazole derivatives is typically of a mixed type, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. qu.edu.qanih.gov The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm. qu.edu.qanih.gov

The following table summarizes the inhibition efficiency of some pyrazole derivatives on mild steel in 1 M HCl:

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| DPP | 10⁻³ | 80 |

| 4-CP | 10⁻³ | 94 |

| AB8 | 10⁻³ | >90 |

| AB9 | 10⁻³ | 95 |

Given these findings, it is highly probable that this compound and its derivatives would also exhibit significant corrosion-inhibiting properties due to the presence of the pyrazole core structure with its electron-donating groups.

Potential as Ligands in Coordination Chemistry

The field of coordination chemistry extensively utilizes organic molecules that can bind to metal ions to form complex structures with diverse geometries and properties. Pyrazole-based molecules are well-regarded as effective ligands due to the presence of two nitrogen atoms in the ring, which can act as donor sites for metal coordination.

Pyrazoles can coordinate to metal ions in several ways: as neutral monodentate ligands, as bridging ligands connecting two or more metal centers, or as part of a larger chelating system when substituted with other donor groups. Acylpyrazolones, which are derivatives of pyrazolones, are a particularly interesting class of β-diketones that can act as chelating ligands, forming stable complexes with a variety of metal ions. jocpr.com

The deprotonated hydroxyl group of the pyrazolone ring and the carbonyl group of an acyl substituent can form a six-membered chelate ring with a metal ion. The resulting metal complexes have applications in areas such as catalysis, materials science, and as models for bioinorganic systems.

For example, metal complexes of pyrazolone phenylhydrazones have been synthesized and characterized. These ligands coordinate to metal ions like Mn(II), Ni(II), Co(II), and Cu(II) in a bidentate fashion through the azomethine nitrogen and the keto oxygen.

While specific coordination complexes of this compound are not widely reported, its structure suggests that it could act as a bidentate ligand, coordinating to a metal ion through the deprotonated oxygen of the hydroxyl group and one of the nitrogen atoms of the pyrazole ring. The study of such complexes could reveal novel structural motifs and potentially useful magnetic or catalytic properties.

Applications in Agrochemicals (Structural Building Blocks)

The pyrazole ring is a common scaffold in the design and synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides. The inclusion of a pyrazole moiety in a molecule can significantly influence its biological activity, selectivity, and environmental fate.

Pyrazole-containing compounds have been successfully commercialized as agrochemicals, and there is ongoing research to discover new and more effective active ingredients based on this heterocyclic core. nih.gov this compound and its derivatives serve as valuable structural building blocks in the synthesis of these complex agrochemical molecules.

For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a known intermediate in the production of the herbicide pyroxasulfone. This highlights the industrial relevance of pyrazol-5-ol derivatives in the synthesis of high-value agricultural products.

Furthermore, a series of derivatives containing the 3-methyl-1H-pyrazol-5-yl moiety have been synthesized and evaluated for their herbicidal activity. nih.gov In one study, compounds derived from the esterification of a pyrazol-5-ol with 3,7-dichloroquinoline-8-carboxylic acid showed potent inhibition of barnyard grass, a common weed in rice fields. nih.gov

The following table presents some pyrazole derivatives synthesized for herbicidal applications:

| Compound Name | Target Weed |

|---|---|

| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard grass |

| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard grass |

The versatility of the pyrazole ring allows for the introduction of various substituents, enabling chemists to fine-tune the properties of the final agrochemical product to achieve desired levels of efficacy and crop safety.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives, including 3-Ethyl-1-methyl-1H-pyrazol-5-ol, is a focal point of ongoing research. A significant trend is the development of greener and more efficient synthetic protocols. Traditional methods often involve harsh reaction conditions and the use of hazardous materials. benthamdirect.com To address these challenges, researchers are exploring multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from multiple starting materials. nih.govresearchgate.net These one-pot syntheses are not only more efficient but also align with the principles of green chemistry by reducing waste and energy consumption. nih.govresearchgate.net

Recent advancements include the use of novel catalysts, such as iron-based catalysts for the tandem C-C and C-N coupling of alcohols, providing a sustainable route to tri-substituted pyrazoles. rsc.orgrsc.org Other innovative approaches involve microwave-assisted and ultrasound-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.govresearchgate.net Solvent-free reactions and the use of environmentally benign solvents like water are also gaining prominence. nih.govresearchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple reactants. nih.govresearchgate.net | Atom and step economy, reduced waste. nih.gov |

| Iron-Catalyzed Coupling | Utilizes biomass-derived alcohols as feedstock. rsc.orgrsc.org | Sustainable, avoids noble metal catalysts. rsc.org |

| Microwave/Ultrasound-Assisted Synthesis | Employs alternative energy sources. nih.govresearchgate.net | Faster reaction times, higher yields. nih.gov |

| Solvent-Free/Aqueous Synthesis | Eliminates or replaces hazardous organic solvents. nih.govresearchgate.net | Environmentally friendly, cost-effective. researchgate.net |

Exploration of New Derivatization Pathways

The functionalization of the pyrazole core is crucial for tuning the properties of this compound and creating novel analogues with enhanced activities. Researchers are actively investigating new derivatization pathways to introduce a wide range of functional groups onto the pyrazole ring. mdpi.com

One key strategy involves the C-acylation of the pyrazolone (B3327878) ring, which can be achieved with high regioselectivity. rsc.org This allows for the introduction of various aroyl groups, leading to compounds with potential applications as extractants for metal ions. rsc.org Another important avenue is the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which can be prepared from 3(5)-aminopyrazole precursors. mdpi.com The exploration of these fused systems opens up possibilities for developing compounds with unique three-dimensional structures and biological activities. mdpi.com

Furthermore, the introduction of different substituents at various positions of the pyrazole ring is a continuous area of research. mdpi.com This includes the synthesis of N-acetyl pyrazole derivatives and compounds with various aryl and heteroaryl substitutions. researchgate.net These modifications can significantly impact the electronic and steric properties of the molecule, leading to a diverse library of compounds for screening in various applications.

Advanced Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is fundamental for their rational design and application. Advanced spectroscopic and analytical techniques are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques like HMBC, HSQC, and NOESY, provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. rsc.orgmdpi.com These techniques are crucial for unambiguously determining the structure of newly synthesized compounds and for studying tautomeric equilibria. mdpi.commdpi.com

Mass spectrometry (MS) is another vital tool for confirming the molecular weight and elemental composition of pyrazole derivatives. researchgate.net In conjunction with chromatographic techniques, MS allows for the identification and quantification of compounds in complex mixtures.

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net This information is invaluable for understanding structure-activity relationships and for validating computational models.

| Technique | Information Obtained |

| 1D and 2D NMR Spectroscopy | Connectivity, stereochemistry, tautomeric forms. rsc.orgmdpi.com |

| Mass Spectrometry | Molecular weight, elemental composition. researchgate.net |

| X-ray Crystallography | 3D structure, bond lengths, bond angles, intermolecular interactions. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Presence of functional groups. researchgate.net |

| Elemental Analysis | Elemental composition. researchgate.net |

Computational Design and Prediction of Novel this compound Analogues

Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science, enabling the rational design and prediction of novel molecules with desired properties. For this compound, computational methods are being employed to explore its vast chemical space and identify promising new analogues.

Molecular docking studies are used to predict the binding affinity and mode of interaction of pyrazole derivatives with biological targets, such as enzymes and receptors. nih.gov This information can guide the design of more potent and selective inhibitors. nih.gov Quantum chemical calculations are utilized to investigate the electronic structure, reactivity, and spectroscopic properties of these compounds. mdpi.com These calculations can help in understanding reaction mechanisms and predicting the stability of different tautomers and conformers. mdpi.com

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are also being conducted to correlate the structural features of pyrazole analogues with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Synergistic Applications in Interdisciplinary Research

The unique chemical properties of this compound and its derivatives make them valuable scaffolds for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.

In medicinal chemistry, pyrazole derivatives are being investigated for a wide range of therapeutic applications. mdpi.com The pyrazole nucleus is a common feature in many FDA-approved drugs. mdpi.com Research is ongoing to develop novel pyrazole-based compounds as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comnih.gov

In the field of materials science, pyrazole-containing compounds are being explored for their potential use in the development of novel materials. For instance, nitrated pyrazoles are being investigated as energetic materials due to their high heat of formation and thermal stability. nih.gov The ability of pyrazoles to form coordination complexes with metal ions also makes them interesting candidates for the development of catalysts and functional materials. nih.gov

Sustainable Chemistry Approaches for this compound Synthesis and Utilization

The principles of sustainable or "green" chemistry are increasingly influencing the synthesis and application of chemical compounds, including this compound. The goal is to develop processes that are more environmentally friendly, economically viable, and safer.

A major focus is on the use of renewable feedstocks and greener solvents. benthamdirect.comrsc.org For example, iron-catalyzed reactions that utilize biomass-derived alcohols are being developed as sustainable alternatives to traditional synthetic methods. rsc.orgrsc.org The use of water as a solvent in multicomponent reactions is another key strategy for reducing the environmental impact of pyrazole synthesis. nih.govresearchgate.net

Furthermore, the development of catalytic processes that are highly efficient and selective is a cornerstone of sustainable chemistry. nih.govrsc.org This includes the use of nanocatalysts and reusable catalysts that can be easily separated from the reaction mixture and used multiple times. mdpi.com By embracing these sustainable approaches, researchers aim to minimize the environmental footprint associated with the production and use of this compound and its derivatives.

| Sustainable Approach | Description |

| Renewable Feedstocks | Utilizing biomass-derived materials instead of fossil fuels. rsc.orgrsc.org |

| Green Solvents | Employing environmentally benign solvents like water. nih.govresearchgate.net |

| Catalysis | Using catalysts to improve efficiency and reduce waste. nih.govrsc.org |

| Energy Efficiency | Employing methods like microwave and ultrasound to reduce energy consumption. nih.govresearchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 3-Ethyl-1-methyl-1H-pyrazol-5-ol, and what critical parameters optimize yield and purity?

The synthesis typically involves condensation of hydrazine derivatives with β-keto esters or 1,3-dicarbonyl precursors. For example, ethyl acetoacetate reacts with substituted hydrazines under reflux conditions in ethanol or THF. Key parameters include:

- Temperature control : Reflux at 80–100°C ensures complete cyclization .

- Solvent selection : Ethanol or acetonitrile improves solubility and reaction efficiency .

- Purification : Recrystallization from diluted ethanol or column chromatography (using silica gel and ethyl acetate/hexane) enhances purity .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- NMR : Use - and -NMR to confirm substitution patterns. The pyrazole ring protons (δ 6.0–7.5 ppm) and ethyl/methyl groups (δ 1.2–2.5 ppm) are diagnostic .

- IR : Stretching vibrations for O–H (3200–3500 cm) and C=O (1650–1700 cm) verify functional groups .

- MS : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. What advanced crystallization techniques and software resolve structural ambiguities in pyrazole derivatives like this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Key steps include:

Q. How can researchers address contradictions in biological activity data for this compound across studies?

Methodological adjustments include:

- Assay standardization : Use consistent cell lines (e.g., HeLa or MCF-7) and control compounds (e.g., doxorubicin) to reduce variability .

- Dose-response curves : Establish EC values across multiple replicates to confirm potency trends .

- Structural analogs : Compare with derivatives like 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-ol to isolate substituent effects .

Q. What in silico and in vitro approaches are recommended for studying structure-activity relationships (SAR) of this compound?

- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like COX-2 or EGFR .

- QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

- Functional group modulation : Introduce substituents (e.g., halogens or aryl groups) at the 3- or 5-position to probe activity changes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.